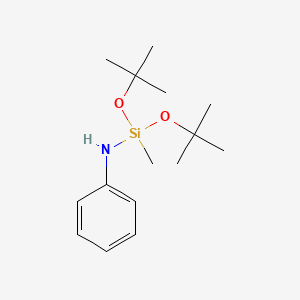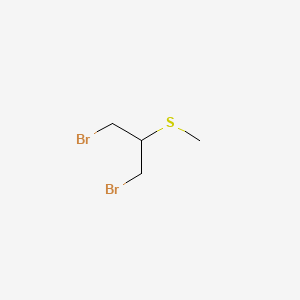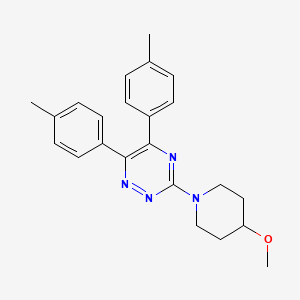
Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate is a complex chemical compound that combines mercury ions with tris(4-fluorophenyl)phosphane and diperchlorate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate typically involves the reaction of mercury(II) salts with tris(4-fluorophenyl)phosphane in the presence of perchloric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired compound. The process may involve the following steps:
- Dissolution of mercury(II) salts in an appropriate solvent.
- Addition of tris(4-fluorophenyl)phosphane to the solution.
- Introduction of perchloric acid to facilitate the formation of diperchlorate.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for efficiency and yield, with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions may involve the conversion of mercury(II) to mercury(I) or elemental mercury.
Substitution: The tris(4-fluorophenyl)phosphane ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of mercury, while substitution reactions may produce new phosphane complexes.
Aplicaciones Científicas De Investigación
Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in reactions involving transition metals.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research explores its potential use in medicinal chemistry, including drug development and diagnostic applications.
Industry: The compound is investigated for its potential use in industrial processes, such as catalysis and material science.
Mecanismo De Acción
The mechanism by which Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate exerts its effects involves its interaction with molecular targets and pathways. The mercury ion can interact with various biological molecules, potentially affecting enzymatic activities and cellular processes. The tris(4-fluorophenyl)phosphane ligand may influence the compound’s stability and reactivity, contributing to its overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(4-methoxyphenyl)phosphane
- Tris(4-trifluoromethylphenyl)phosphane
- Tris(4-chlorophenyl)phosphane
- Tris(2,4,6-trimethylphenyl)phosphane
Uniqueness
Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate is unique due to the presence of mercury ions and the specific fluorinated phosphane ligand. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
89954-38-1 |
|---|---|
Fórmula molecular |
C54H36Cl2F9HgO8P3 |
Peso molecular |
1348.3 g/mol |
Nombre IUPAC |
mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate |
InChI |
InChI=1S/3C18H12F3P.2ClHO4.Hg/c3*19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;2*2-1(3,4)5;/h3*1-12H;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
Clave InChI |
DWQQVYMWBYCNEN-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)



![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)


![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
amino}prop-2-enal](/img/structure/B14397646.png)
